[3-(aminomethyl)pentan-3-yl]dimethylamine
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Overview
Description
[3-(aminomethyl)pentan-3-yl]dimethylamine: is an organic compound with the molecular formula C8H20N2 and a molecular weight of 144.26 g/mol It is a diamine derivative, characterized by the presence of an aminomethyl group and two dimethylamine groups attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(aminomethyl)pentan-3-yl]dimethylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 3-(aminomethyl)pentane with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(aminomethyl)pentan-3-yl]dimethylamine can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding amine oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary or primary amines.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamine groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, or alcohols.
Major Products Formed:
Oxidation: Amine oxides, nitroso compounds.
Reduction: Secondary or primary amines.
Substitution: Corresponding substituted amines.
Scientific Research Applications
Chemistry: In organic synthesis, [3-(aminomethyl)pentan-3-yl]dimethylamine serves as a building block for the preparation of more complex molecules. It can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of polymers, resins, and other materials. Its reactivity and functional groups make it valuable for various chemical processes.
Mechanism of Action
The mechanism of action of [3-(aminomethyl)pentan-3-yl]dimethylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-ethyl-N,N-dimethyl-1,2-butanediamine
- N,N-dimethyl-3-aminopentane
- N,N-dimethyl-1,3-diaminopropane
Comparison: Compared to similar compounds, [3-(aminomethyl)pentan-3-yl]dimethylamine exhibits unique structural features that influence its reactivity and applications. The presence of both aminomethyl and dimethylamine groups provides distinct chemical properties, making it suitable for specific synthetic and industrial processes.
Properties
IUPAC Name |
2-ethyl-2-N,2-N-dimethylbutane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-5-8(6-2,7-9)10(3)4/h5-7,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJSRJSPQKNMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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